![molecular formula C12H10FNO B6496839 4-[(3-fluorophenoxy)methyl]pyridine CAS No. 1455340-92-7](/img/structure/B6496839.png)

4-[(3-fluorophenoxy)methyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

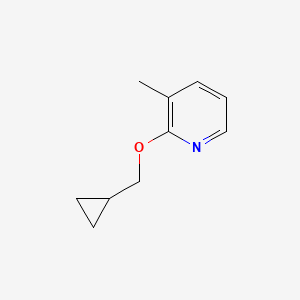

The compound “4-[(3-fluorophenoxy)methyl]pyridine” is a type of organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound contains a fluorophenoxy group attached to the pyridine ring via a methyl group .

Synthesis Analysis

The synthesis of “4-[(3-fluorophenoxy)methyl]pyridine” and similar compounds often involves the use of Grignard reagents. For example, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of “4-[(3-fluorophenoxy)methyl]pyridine” can be represented by the SMILES stringCl.Fc1cccc (OCC2CCNCC2)c1 . The InChI key for this compound is QWIFOAXJOXKXLH-UHFFFAOYSA-N . The empirical formula is C12H17ClFNO and the molecular weight is 245.72 .

Scientific Research Applications

Herbicidal Activity

4-[(3-fluorophenoxy)methyl]pyridine: derivatives have been investigated for their herbicidal potential. For instance, a series of novel 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines were designed through in silico structure-guided optimization. Among these compounds, compound 2a demonstrated excellent herbicidal activity at a rate of 750 g ai/ha . Notably, it showed comparable pre-emergence herbicidal activity to diflufenican and higher post-emergence herbicidal activity. Moreover, it was safe for wheat crops, making it a promising candidate for weed control in wheat fields .

Synthetic Chemistry

The trifluoromethyl group in 4-[(3-fluorophenoxy)methyl]pyridine makes it an interesting building block for synthetic chemistry. Researchers have utilized this compound to synthesize other valuable molecules, including pyrazolo[3,4-b]pyridines .

Commercial Product Synthesis

3-(trifluoromethyl)pyridine: (2,3-CTF), a minor product derived from 4-[(3-fluorophenoxy)methyl]pyridine , finds applications in the production of various commercial products. These applications span diverse fields and warrant further investigation .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as 4-phenoxy-pyridine/pyrimidine derivatives have been evaluated as potent dual vegfr-2/c-met inhibitors . VEGFR-2 and c-Met are key proteins involved in cell proliferation and survival, making them important targets in cancer treatment.

Mode of Action

Similar compounds have been shown to inhibit the activity of vegfr-2 and c-met, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

The inhibition of vegfr-2 and c-met can disrupt several signaling pathways involved in cell proliferation and survival .

Result of Action

The inhibition of vegfr-2 and c-met can lead to the suppression of cancer cell proliferation .

properties

IUPAC Name |

4-[(3-fluorophenoxy)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIOOOZUPGESAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Fluorophenoxy)methyl]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{10-chloro-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(12),3,5,8,10-pentaen-4-yl}-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B6496760.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6496763.png)

![5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6496769.png)

![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496782.png)

![ethyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6496788.png)

![[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B6496805.png)

![2-[benzyl(methyl)amino]cyclopentan-1-ol](/img/structure/B6496814.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B6496818.png)

![3-[(2-chlorophenoxy)methyl]pyridine](/img/structure/B6496832.png)

![3-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6496833.png)

![4-[(2-chlorophenoxy)methyl]pyridine](/img/structure/B6496845.png)

![4-[(2-methylphenoxy)methyl]pyridine](/img/structure/B6496846.png)

![methyl 4-{2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamido}benzoate](/img/structure/B6496850.png)